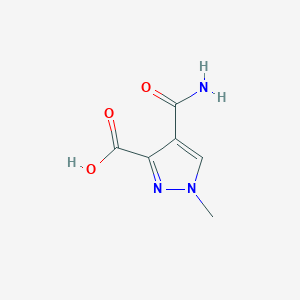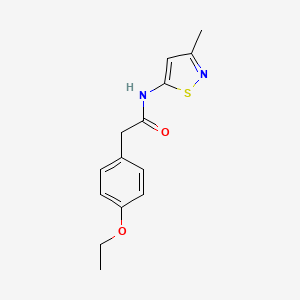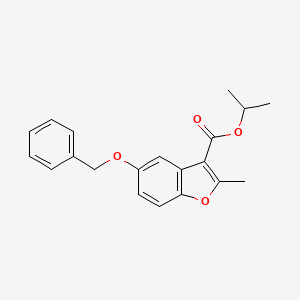
2,6-Naphthyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthyridin-3-ol is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 and is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C .
Synthesis Analysis
In a computational study, the 2,6-naphthyridin-3-ol heterocycle was identified as a potential value for medicinal chemistry . Robust and concise synthetic protocols have been reported that provide access to this scaffold on a multigram scale . Various methods for obtaining 2,6-naphthyridine analogues have been reported in the scientific literature .Molecular Structure Analysis
The Inchi Code for 2,6-Naphthyridin-3-ol is 1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H, (H,10,11) . The Inchi Key is YLOPOXSEBFTAFG-UHFFFAOYSA-N .Chemical Reactions Analysis
2,6-Naphthyridin-3-ol has been identified as a heteroaromatic ring system of potential value for medicinal chemistry . It has been used in the synthesis of new compounds due to its broad spectrum of biological activity .Physical And Chemical Properties Analysis
2,6-Naphthyridin-3-ol is a pale-yellow to yellow-brown solid . It has a molecular weight of 146.15 and is stored at temperatures between 2-8°C .科学的研究の応用
Anticancer Activity
2,6-Naphthyridin-3-ol: derivatives have been studied for their potential anticancer properties. These compounds can interact with various cellular targets, potentially inhibiting the growth of cancer cells. The synthesis of new analogues aims to enhance this activity and discover compounds with higher efficacy and lower toxicity .
Antimicrobial Effects
Research has shown that naphthyridine compounds exhibit significant antimicrobial activity. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria and other pathogens .
Central Nervous System (CNS) Effects
Compounds containing the 2,6-naphthyridine moiety have been reported to affect the central nervous system. This includes potential applications in the treatment of neurological disorders, offering a new avenue for therapeutic intervention .
Psychotropic Effects
The psychotropic effects of naphthyridines are another area of interest. These compounds may influence psychological behavior and could be used in the management of various psychiatric conditions .
Cardiovascular Applications
The biological activity of naphthyridines extends to the cardiovascular system. They may have a role in treating cardiovascular diseases, possibly through the modulation of blood pressure or heart rate .
Immune Response Modulation
Naphthyridine derivatives can also modulate the immune response. This property is crucial for the development of drugs that can either suppress or enhance the immune system, depending on the therapeutic need .
Synthesis of Heterocyclic Compounds
The 2,6-naphthyridine scaffold is a key structure in the synthesis of various heterocyclic compounds. These structures are important in medicinal chemistry for the development of drugs with diverse biological activities .
Natural Product Isolation
Some naphthyridine compounds are isolated from natural sources, such as marine organisms and terrestrial plants. These natural derivatives are studied for their unique properties and potential applications in medicine .
Each of these applications represents a distinct field of research where 2,6-Naphthyridin-3-ol and its derivatives can contribute significantly. Ongoing research in these areas continues to uncover new potential uses and deepen our understanding of these compounds. The references provided offer a more detailed exploration of the synthesis methods and biological activities reported in scientific literature .
Safety and Hazards
The safety information for 2,6-Naphthyridin-3-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2H-2,6-naphthyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOPOXSEBFTAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=O)NC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Naphthyridin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2783309.png)


![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)
![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)


![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)
![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)

![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)